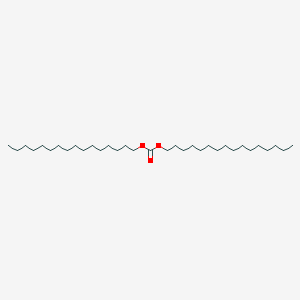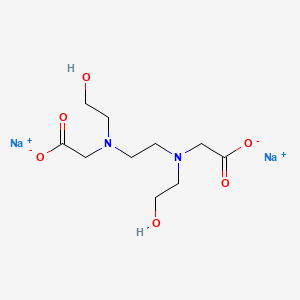
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is a chemical compound known for its chelating properties. It is commonly used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. The compound’s chemical formula is C10H18N2Na2O6, and it is often utilized in fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate typically involves the reaction of ethylenediamine with glycine and sodium hydroxide. The process includes the following steps:
Reaction of Ethylenediamine with Glycine: Ethylenediamine reacts with glycine in the presence of sodium hydroxide to form the intermediate compound.
Hydroxyethylation: The intermediate compound undergoes hydroxyethylation to introduce the hydroxyethyl groups.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as copper, iron, and zinc.
Substitution: The compound can participate in substitution reactions where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like copper sulfate or ferric chloride in aqueous solutions.
Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Chelation: Metal complexes with enhanced stability and solubility.
Substitution: Derivatives with modified functional groups, potentially altering the compound’s properties.
Aplicaciones Científicas De Investigación
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to stabilize metal-dependent enzymes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents
Mecanismo De Acción
The primary mechanism of action of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate involves chelation, where the compound binds to metal ions through its nitrogen and oxygen atoms. This binding forms stable, water-soluble complexes, preventing the metal ions from participating in unwanted reactions. The molecular targets include metal ions such as copper, iron, and zinc, and the pathways involved are primarily related to metal ion sequestration and stabilization .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another chelating agent with similar properties but different structural features.
N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid: Known for its use in metal ion determination and complexation .
Uniqueness
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is unique due to its specific combination of hydroxyethyl and ethylenediamine groups, which provide enhanced chelating efficiency and stability compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications .
Propiedades
Número CAS |
74988-17-3 |
|---|---|
Fórmula molecular |
C10H18N2Na2O6 |
Peso molecular |
308.24 g/mol |
Nombre IUPAC |
disodium;2-[2-[carboxylatomethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C10H20N2O6.2Na/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18;;/h13-14H,1-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
Clave InChI |
CMKOOUVVCQPJJW-UHFFFAOYSA-L |
SMILES canónico |
C(CN(CCO)CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



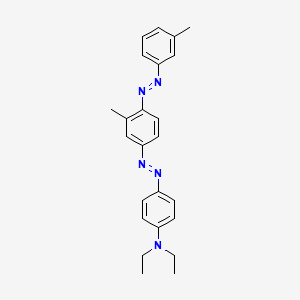
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)


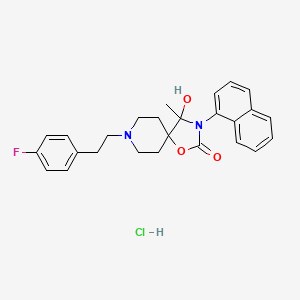

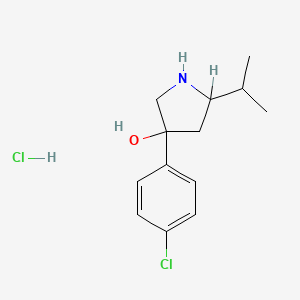
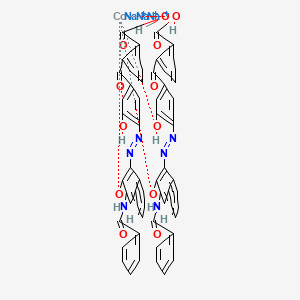
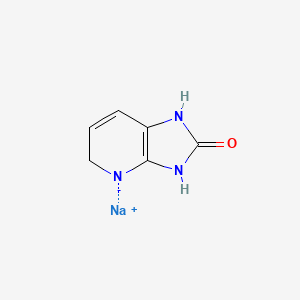
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)


